5-Chloro-2,4-dimethoxypyridine-3-carboxamide
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Overview
Description
5-Chloro-2,4-dimethoxypyridine-3-carboxamide is a chemical compound belonging to the class of halogenated pyridines It is characterized by the presence of a chlorine atom at the 5th position, two methoxy groups at the 2nd and 4th positions, and a carboxamide group at the 3rd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of copper chloride as a catalyst in a reaction system with 2,4-dimethoxypyridine and hydrochloric acid . The reaction is carried out at elevated temperatures, around 95°C, for several hours to achieve high conversion and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,4-dimethoxypyridine-3-carboxamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 5th position can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Oxidized pyridine derivatives.
Reduction: Reduced pyridine derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
5-Chloro-2,4-dimethoxypyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2,4-dimethoxypyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2,3-dimethoxypyridine: Similar structure but with methoxy groups at different positions.
5-Chloro-4,6-dimethoxypyrimidin-2-amine: A pyrimidine derivative with similar functional groups.
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid: Another pyrimidine derivative with a methylthio group.
Uniqueness
5-Chloro-2,4-dimethoxypyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of chlorine, methoxy, and carboxamide groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C8H9ClN2O3 |
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Molecular Weight |
216.62 g/mol |
IUPAC Name |
5-chloro-2,4-dimethoxypyridine-3-carboxamide |
InChI |
InChI=1S/C8H9ClN2O3/c1-13-6-4(9)3-11-8(14-2)5(6)7(10)12/h3H,1-2H3,(H2,10,12) |
InChI Key |
VSEBUVUZZVWCNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1Cl)OC)C(=O)N |
Origin of Product |
United States |
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